4-(thiophen-3-yl)-1H-pyrazole 4-(thiophen-3-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 76153-71-4
VCID: VC21459161
InChI: InChI=1S/C7H6N2S/c1-2-10-5-6(1)7-3-8-9-4-7/h1-5H,(H,8,9)
SMILES: C1=CSC=C1C2=CNN=C2
Molecular Formula: C7H6N2S
Molecular Weight: 150.2g/mol

4-(thiophen-3-yl)-1H-pyrazole

CAS No.: 76153-71-4

Cat. No.: VC21459161

Molecular Formula: C7H6N2S

Molecular Weight: 150.2g/mol

* For research use only. Not for human or veterinary use.

4-(thiophen-3-yl)-1H-pyrazole - 76153-71-4

Specification

CAS No. 76153-71-4
Molecular Formula C7H6N2S
Molecular Weight 150.2g/mol
IUPAC Name 4-thiophen-3-yl-1H-pyrazole
Standard InChI InChI=1S/C7H6N2S/c1-2-10-5-6(1)7-3-8-9-4-7/h1-5H,(H,8,9)
Standard InChI Key QCHPFTILUWYZIO-UHFFFAOYSA-N
SMILES C1=CSC=C1C2=CNN=C2
Canonical SMILES C1=CSC=C1C2=CNN=C2

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4-(thiophen-3-yl)-1H-pyrazole is a heterocyclic organic compound with a pyrazole ring connected to a thiophene ring at the 3-position. This compound is registered in chemical databases with specific identifiers that facilitate its recognition in scientific literature and chemical inventories.

Table 1: Chemical Identification Parameters

ParameterValue
PubChem CID818921
CAS Registry Number76153-71-4
Molecular FormulaC₇H₆N₂S
Molecular Weight150.20 g/mol

Structural Features

The compound features two distinct heterocyclic components that contribute to its chemical behavior:

  • A pyrazole ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms

  • A thiophene ring: A five-membered aromatic heterocycle containing one sulfur atom

The connection between these rings occurs at the 4-position of the pyrazole and the 3-position of the thiophene, creating a unique structural arrangement that influences its chemical and physical properties .

Nomenclature and Synonyms

Several alternative names exist for this compound in chemical literature and databases:

Table 2: Synonyms for 4-(thiophen-3-yl)-1H-pyrazole

Synonym
4-thien-3-yl-1H-pyrazole
4-thiophen-3-yl-1H-pyrazole
SCHEMBL7262464

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Heterocyclic Compounds

The properties and potential applications of 4-(thiophen-3-yl)-1H-pyrazole can be better understood by comparing it with related compounds:

Table 3: Comparative Analysis with Related Compounds

CompoundStructural DifferencePotential Impact on Properties
4-(thiophen-2-yl)-1H-pyrazoleDifferent position of thiophene attachmentAltered electronic distribution and potential reactivity
4-(furan-3-yl)-1H-pyrazoleOxygen heteroatom instead of sulfurChanged electronic properties and hydrogen bonding capability
3-(thiophen-3-yl)-1H-pyrazoleDifferent connection point on pyrazoleModified spatial arrangement and potential biological activity

Structure-Activity Considerations

When developing compounds based on the 4-(thiophen-3-yl)-1H-pyrazole scaffold, several structural modifications might influence biological activity:

  • N-substitution on the pyrazole ring

  • Introduction of additional functional groups on either heterocycle

  • Modification of the linking position between the rings

  • Replacement of either heterocycle with bioisosteres

Current Research Status and Future Directions

Research Gaps

Despite the potential significance of 4-(thiophen-3-yl)-1H-pyrazole, several research gaps remain:

  • Comprehensive physical property characterization

  • Detailed biological activity screening

  • Optimized synthetic routes with high yields and purity

  • Structure-activity relationship studies for various applications

Future Research Opportunities

Potential directions for future research involving 4-(thiophen-3-yl)-1H-pyrazole include:

  • Development of efficient and scalable synthetic methodologies

  • Systematic biological screening to identify potential therapeutic applications

  • Investigation of its utility in materials science, particularly in electronic applications

  • Computational studies to better understand its electronic properties and reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator